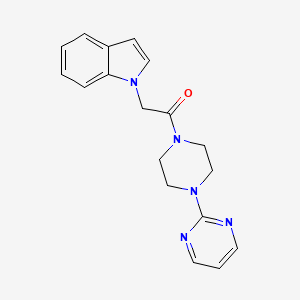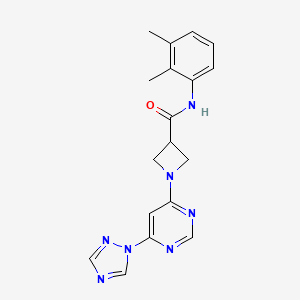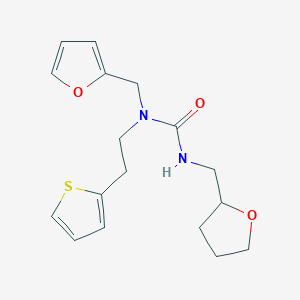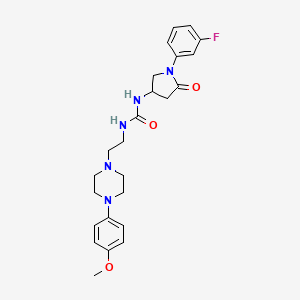![molecular formula C20H14ClN3O B2998103 1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] CAS No. 320422-14-8](/img/structure/B2998103.png)
1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "indole-2,3-dione hydrazone" and is a derivative of indole, which is a heterocyclic organic compound.
Applications De Recherche Scientifique
Transformations in Fischer Indole Synthesis
Research by Moskovkina (2002) explored the transformations of mono- and bisphenylhydrazones of aliphatic-aromatic 1,5-diketones under the conditions of the Fischer indole synthesis. The study found that in addition to the expected indolization products, various compounds including 4-R-2,6-diphenylpyridines, 2-phenylindole, and 5-R-1,3-diphenyl-Δ2-pyrazolines were formed. This demonstrates the compound's utility in synthesizing a diverse set of heterocyclic compounds through the Fischer indole synthesis process (Moskovkina, 2002).
Diastereoselective Cycloaddition Reactions
A study by Greci et al. (2001) on the diastereoselectivity in 1,3‐dipolar cycloaddition reactions between indolic nitrones and electron‐deficient alkenes highlighted the compound's role in achieving diastereoselective synthesis. The research showed how variations in the substituent at C-3 of the indole nucleus affected the cycloaddition outcomes, leading to the synthesis of complex heterocyclic structures (Greci et al., 2001).
Visualized Fabric Discoloration
The work of Qian et al. (2017) on bi-heterocyclic hydrazone dyes derived from reactions involving similar compounds demonstrated the application of these dyes in visualized fabric discoloration. The study provided insights into the potential use of such compounds in developing new dyes with solvatochromic and fabric discoloration properties, which could have implications for the textile industry (Qian et al., 2017).
Antimicrobial Properties
Seferoğlu et al. (2013) synthesized phenylazo indole dyes and studied their azo-hydrazone tautomeric behavior and antimicrobial properties. The results showed that the synthesized dyes exhibited antimicrobial activity, suggesting the potential of such compounds in developing antimicrobial agents (Seferoğlu et al., 2013).
Antiplatelet Activity and Cytotoxicity
Tehrani et al. (2015) investigated indole-based aryl(aroyl)hydrazone analogs for their antiplatelet activity. The study found that certain phenylhydrazones exhibited promising antiplatelet activity with minimal toxic effects, indicating the compound's relevance in the development of new therapeutics for preventing thrombotic diseases (Tehrani et al., 2015).
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been shown to inhibit tubulin by binding at the colchicine site .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It has been suggested that the most potent indole derivatives have acceptable pharmacokinetic profiles and are favorable for oral drug administration .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)diazenyl]-1-phenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-11-5-6-12-17(16)22-23-19-15-10-4-7-13-18(15)24(20(19)25)14-8-2-1-3-9-14/h1-13,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQQRNXDQZYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2998021.png)

![1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2998023.png)
![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2998024.png)


![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2998033.png)
![Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B2998035.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2998040.png)
![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-(1,3,4-trimethyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2998041.png)
![4-(isobutyrylamino)-N-[4-(methylthio)benzyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2998043.png)